molecular formula C7H4BrNO4 B12855969 2-Bromo-4-hydroxy-5-nitrobenzaldehyde

2-Bromo-4-hydroxy-5-nitrobenzaldehyde

Cat. No.: B12855969
M. Wt: 246.01 g/mol
InChI Key: NOACZFDLZCTONN-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO4. It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-hydroxy-5-nitrobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-bromo-4-hydroxybenzaldehyde, followed by careful control of reaction conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing controlled temperature and pressure conditions to optimize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4-hydroxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The bromine and hydroxyl groups contribute to its reactivity and ability to form hydrogen bonds, influencing its biological activity .

Comparison with Similar Compounds

Comparison: 2-Bromo-4-hydroxy-5-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns compared to its analogs. The combination of these functional groups allows for specific applications in synthesis and biological studies that are not as effectively achieved with similar compounds .

Properties

Molecular Formula

C7H4BrNO4

Molecular Weight

246.01 g/mol

IUPAC Name

2-bromo-4-hydroxy-5-nitrobenzaldehyde

InChI

InChI=1S/C7H4BrNO4/c8-5-2-7(11)6(9(12)13)1-4(5)3-10/h1-3,11H

InChI Key

NOACZFDLZCTONN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)Br)C=O

Origin of Product

United States

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